1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
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Overview
Description
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The trifluoromethyl group in this compound is known to enhance its pharmacological properties, making it a valuable compound in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzylamine from 3-(trifluoromethyl)benzaldehyde through reductive amination.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring by reacting the benzylamine derivative with a suitable piperidine precursor under controlled conditions.
Methylation: The final step involves the methylation of the piperidine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity . The piperidine ring structure allows for interactions with various receptors and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but lacking the piperidine ring.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Another piperidine derivative with a similar trifluoromethyl group.
Uniqueness
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which together enhance its pharmacological properties and make it a valuable compound in drug discovery .
Properties
Molecular Formula |
C14H20ClF3N2 |
---|---|
Molecular Weight |
308.77 g/mol |
IUPAC Name |
1-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-19-6-5-13(18)11(9-19)7-10-3-2-4-12(8-10)14(15,16)17;/h2-4,8,11,13H,5-7,9,18H2,1H3;1H |
InChI Key |
RFADWZZPYLARDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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